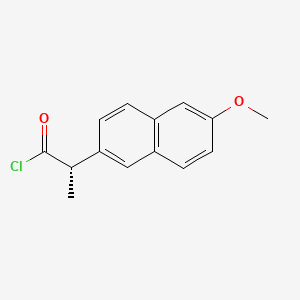

(S)-(+)-Naproxen chloride

Beschreibung

The exact mass of the compound (2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODROGXCIVAQDJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965366 | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51091-84-0 | |

| Record name | Naproxen chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51091-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproxen chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051091840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthaleneacetyl chloride, 6-methoxy-α-methyl-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of (S)-Naproxen and its Acyl Chloride Derivative

An In-depth Technical Guide to the Synthesis of (S)-(+)-Naproxen Chloride

Naproxen is a widely recognized non-steroidal anti-inflammatory drug (NSAID) prized for its potent analgesic, antipyretic, and anti-inflammatory properties.[1][2] Its therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is a liver toxin. Consequently, the production of enantiomerically pure (S)-Naproxen is of paramount importance in the pharmaceutical industry. The conversion of (S)-Naproxen to its corresponding acyl chloride, this compound (systematically named (2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride), transforms the relatively stable carboxylic acid into a highly reactive intermediate.[3] This acyl chloride is a crucial building block in organic synthesis, enabling the facile creation of ester and amide derivatives for the development of novel therapeutic agents, prodrugs, or for use as a chiral resolving agent.[3][4]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. We will first explore a robust, stereospecific industrial method for the synthesis of the (S)-Naproxen precursor, followed by a detailed protocol for its conversion to the target acyl chloride. The methodologies presented are chosen to explain the causal relationships behind experimental choices, ensuring a self-validating and reproducible workflow suitable for drug development professionals.

Part 1: Stereospecific Synthesis of the (S)-Naproxen Precursor

Numerous strategies exist for obtaining enantiopure (S)-Naproxen, including asymmetric hydrogenation, chiral pool synthesis, and enzymatic resolution.[5][6][7] However, for this guide, we will detail a highly effective and illustrative industrial process that establishes the desired stereochemistry early in the synthesis through a stereospecific reaction sequence. This pathway, inspired by the Zambon process, begins with a substituted naphthalene and a chiral propionyl halide.[8][9][10]

The core logic of this approach is to perform a Friedel-Crafts acylation using a chiral electrophile on a specifically designed naphthalene substrate. This sets the critical stereocenter, which is then preserved through a series of transformations including ketalization, rearrangement, hydrolysis, and hydrogenolysis.[10][11]

Caption: Stereospecific synthesis workflow for (S)-Naproxen.

Step-by-Step Methodology: Zambon-Type Pathway

This pathway is advantageous as it avoids a late-stage resolution of a racemic mixture, thereby improving overall process efficiency.

-

Friedel-Crafts Acylation: The synthesis commences with the condensation of 1-chloro-2-methoxy-naphthalene with an (S)-2-halo-propionyl halide (e.g., (S)-2-chloro-propionyl chloride) in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[10][11] The chloro substituent on the naphthalene ring directs the acylation and is removed in a later step. This initial reaction establishes the key chiral center.

-

Ketalization: The resulting ketone, (S)-2-halo-1-(5'-chloro-6'-methoxy-2'-naphthyl)-propan-1-one, is protected as a ketal. This is typically achieved by reacting it with an alcohol (like methanol) and an orthoformate in the presence of an acid catalyst.[11] This protection prevents the ketone from undergoing undesired side reactions during the subsequent rearrangement.

-

Rearrangement: The ketal intermediate undergoes a Lewis acid-catalyzed rearrangement (e.g., using zinc chloride) to afford the corresponding methyl ester of the α-aryl propionic acid.[10][11] This is a crucial step where the carbon skeleton is rearranged to form the desired propionate structure.

-

Hydrolysis and Hydrogenolysis: The ester is first hydrolyzed under acidic or basic conditions to yield (S)-2-(5'-chloro-6'-methoxy-2'-naphthyl)-propionic acid. Subsequently, the chlorine atom on the naphthalene ring is removed via catalytic hydrogenolysis (e.g., using Raney Nickel and hydrazine hydrate or H₂/Pd-C) to yield the final (S)-Naproxen.[10] These two steps can sometimes be performed in the reverse order.

This stereospecific route consistently produces (S)-Naproxen with high enantiomeric purity, making it a robust choice for industrial-scale production.

Part 2: Conversion to this compound

The conversion of the carboxylic acid group of (S)-Naproxen into an acyl chloride is a standard but critical transformation. The choice of chlorinating agent is dictated by factors such as scale, desired purity, and reaction conditions. The most prevalent and reliable method involves the use of thionyl chloride (SOCl₂).[3] An excellent alternative for milder conditions is oxalyl chloride.[3]

Caption: Conversion of (S)-Naproxen to its acyl chloride.

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol describes the direct conversion of (S)-Naproxen to this compound, a method known for its high efficiency and straightforward workup.[3]

Materials & Reagents:

-

(S)-Naproxen

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (S)-Naproxen (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane to the flask to create a suspension or solution.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the mixture. The DMF catalyzes the reaction through the formation of a Vilsmeier intermediate.

-

Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred mixture at room temperature. The addition should be done carefully, as the reaction can be exothermic and evolves HCl and SO₂ gas. The reflux condenser should be fitted with a gas trap (e.g., a bubbler connected to a sodium hydroxide solution) to neutralize the acidic gases.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by an alkali trap.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-polar solvent like hexane. The product is a solid and should be handled in an inert, dry atmosphere due to its high reactivity and moisture sensitivity.[3]

Quantitative Data Summary

The following table summarizes key data for the compounds involved in the final conversion step.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Role | Typical Yield |

| (S)-Naproxen | C₁₄H₁₄O₃ | 230.26 | Starting Material | N/A |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | N/A |

| This compound | C₁₄H₁₃ClO₂ | 248.70 | Final Product | >95% |

Conclusion

The synthesis of this compound is a critical process for the derivatization of the parent NSAID, enabling further research and development in medicinal chemistry. The pathway outlined in this guide, featuring a stereospecific synthesis of the (S)-Naproxen precursor followed by a highly efficient chlorination step, represents a robust and industrially viable approach. By understanding the causality behind each transformation—from the strategic use of a chloro-substituent in the Friedel-Crafts reaction to the selection of thionyl chloride for its convenient gaseous byproducts—researchers can confidently and reproducibly execute this synthesis. The resulting acyl chloride serves as a potent and versatile intermediate for the synthesis of next-generation pharmaceutical compounds.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 51091-84-0 [smolecule.com]

- 4. dovepress.com [dovepress.com]

- 5. Enantioselective synthesis of (S)-naproxen using immobilized lipase on chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5053533A - Process for preparing naproxen - Google Patents [patents.google.com]

- 10. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physicochemical properties of (S)-(+)-Naproxen chloride

An In-Depth Technical Guide to the Physicochemical Properties of (S)-(+)-Naproxen Chloride

Abstract

This compound, the acyl chloride derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) Naproxen, serves as a critical reactive intermediate in the synthesis of various esters and amides with potential therapeutic applications. Its physicochemical properties are dominated by the highly reactive acyl chloride moiety, which dictates its solubility, stability, and handling requirements. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights into its structural elucidation, handling, and the analytical methodologies required for its characterization. All technical claims are substantiated with authoritative references to ensure scientific integrity.

Chemical Identity and Molecular Structure

This compound is systematically known as (2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride.[1][2] The conversion of the carboxylic acid group of the parent Naproxen molecule to an acyl chloride significantly increases its reactivity, making it a valuable precursor for further chemical modifications.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride | [1][2] |

| CAS Number | 51091-84-0 | [1][2] |

| Molecular Formula | C₁₄H₁₃ClO₂ | [1][2] |

| Molecular Weight | 248.70 g/mol | [1][2] |

| Canonical SMILES | C--INVALID-LINK--C(=O)Cl | [2] |

| InChI Key | UODROGXCIVAQDJ-VIFPVBQESA-N | [1][2] |

Relationship to Parent Compound: (S)-(+)-Naproxen

The fundamental difference between (S)-(+)-Naproxen and its chloride derivative is the functional group at the terminus of the propanoic acid side chain. In Naproxen, this is a carboxylic acid (-COOH), whereas in Naproxen chloride, it is an acyl chloride (-COCl).[1]

Causality of Conversion: The transformation from a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, rendering the molecule relatively unreactive toward nucleophiles. By replacing it with a chloride ion (-Cl), an excellent leaving group, the electrophilicity of the carbonyl carbon is dramatically enhanced. This activation allows for efficient reactions with a wide range of nucleophiles (e.g., alcohols, amines) to form esters and amides, respectively, under mild conditions.

Core Physicochemical Properties

Physical State and Appearance

This compound typically presents as crystalline solids under standard conditions.

Solubility Profile

The solubility is dictated by two opposing factors: the large, hydrophobic naphthalene core and the highly reactive, polar acyl chloride group.

-

Aqueous & Protic Solvents: The compound is effectively insoluble in water and other protic solvents (e.g., ethanol, methanol).[1] This is not due to a lack of polarity but because it undergoes immediate and rapid hydrolysis upon contact, converting back to the parent Naproxen carboxylic acid.[1]

-

Aprotic Organic Solvents: It exhibits good solubility in aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).[1] These solvents are ideal for conducting reactions as they dissolve the compound without reacting with the acyl chloride group.

Thermal Properties

-

Melting Point & Decomposition: this compound is more thermally stable than its parent compound.[1] While Naproxen melts at approximately 153-155°C, the acyl chloride derivative begins to decompose at a significantly higher temperature, around 200°C.[1][3][4] This enhanced stability is attributed to stronger intermolecular interactions in the solid state.[1]

-

Boiling Point: A predicted boiling point of 371.6 ± 25.0°C exists, but this is a theoretical value as the compound will decompose thermally before it can boil at atmospheric pressure.[1]

Optical Activity

Maintaining the stereochemical integrity of the chiral center is paramount for biological activity.

-

Specific Rotation: The specific rotation has been reported as [α]/D +67.0 ± 3.0° (c = 1 in methylene chloride). The positive sign confirms the retention of the dextrorotatory (S)-(+) configuration from the parent Naproxen molecule during synthesis.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential to confirm the successful conversion of Naproxen to its acyl chloride.

Infrared (IR) Spectroscopy

The transition from a carboxylic acid to an acyl chloride results in distinct and predictable changes in the IR spectrum.

-

Key Disappearance: The broad O-H stretching band of the carboxylic acid dimer, typically found between 2500-3300 cm⁻¹, will be completely absent.

-

Key Appearance/Shift: The most telling signal is the carbonyl (C=O) stretch. In Naproxen, this peak appears around 1700-1730 cm⁻¹.[5] For this compound, this peak shifts to a higher wavenumber, characteristically appearing in the range of 1770-1820 cm⁻¹ , which is definitive for an acyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The overall NMR spectrum will be very similar to that of Naproxen, but with subtle, key shifts for protons and carbons near the reactive center.[6][7]

-

¹H NMR: The proton on the chiral carbon (the α-proton) will experience a slightly different electronic environment due to the high electronegativity of the chlorine atom compared to the hydroxyl group, resulting in a potential downfield shift.

-

¹³C NMR: The most significant change will be the chemical shift of the carbonyl carbon. It will be shifted compared to the carboxylic acid carbonyl, reflecting the change in the attached electronegative atom.

UV-Visible Spectroscopy

The UV-Vis absorption profile is determined by the naphthalene ring system, which acts as the chromophore. Since this part of the molecule is unaltered during the conversion to the acyl chloride, the UV-Vis spectrum is expected to be nearly identical to that of Naproxen. Naproxen exhibits characteristic absorption maxima around 230 nm.[8][9]

Reactivity, Stability, and Handling

-

Reactivity: The compound is highly reactive and is a potent acylating agent. It will react exothermically with nucleophiles, including water, alcohols, and amines.

-

Stability and Storage: Due to its moisture sensitivity, this compound must be handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be stored in tightly sealed containers in a cool, dry place, with recommended storage temperatures between 2-8°C to minimize degradation over time.

Synthesis and Analytical Workflows

Synthesis Workflow

The standard laboratory preparation involves the reaction of (S)-(+)-Naproxen with a chlorinating agent in an aprotic solvent. Thionyl chloride (SOCl₂) is commonly used.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), dissolve (S)-(+)-Naproxen (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the stirred solution over 15 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Once complete, carefully remove the excess solvent and SOCl₂ under reduced pressure. The resulting crude solid can be used directly or purified.

-

Purification (Optional): Recrystallize the crude product from an appropriate anhydrous solvent system (e.g., hexane/DCM) to yield pure crystalline this compound.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of the synthesized product is a self-validating process requiring multiple analytical techniques.

Caption: Sequential workflow for the analytical characterization of the product.

Protocol 2: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet or a Nujol mull using the crystalline product. Ensure all equipment is dry to prevent hydrolysis.

-

Data Acquisition: Obtain the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Validation: Confirm the absence of a broad peak from 2500-3300 cm⁻¹ (O-H stretch) and the presence of a sharp, strong peak between 1770-1820 cm⁻¹ (C=O stretch of acyl chloride).

Protocol 3: ¹H NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the product in ~0.7 mL of a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz or higher).

-

Validation: Confirm the expected aromatic and aliphatic signals corresponding to the Naproxen backbone and check for the absence of impurity peaks.

Protocol 4: Polarimetry

-

Sample Preparation: Accurately prepare a solution of the product in methylene chloride at a known concentration (e.g., c = 1, meaning 1 g/100 mL).

-

Measurement: Measure the optical rotation of the solution using a polarimeter at the sodium D-line (589 nm).

-

Validation: Calculate the specific rotation and verify that it falls within the expected range (e.g., +64° to +70°) to confirm the (S)-enantiomer is present and no racemization has occurred.

Conclusion

This compound is a highly valuable synthetic intermediate whose utility is defined by its distinct physicochemical properties. Its high reactivity, a direct result of the acyl chloride functional group, necessitates careful handling under anhydrous conditions. The compound's solubility in aprotic organic solvents makes it well-suited for synthetic transformations. A clear understanding of its thermal, optical, and spectroscopic characteristics, validated through the systematic analytical workflows described herein, is essential for its successful application in research and drug development.

References

- 1. Buy this compound | 51091-84-0 [smolecule.com]

- 2. Naproxen chloride | C14H13ClO2 | CID 5491692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naproxen | 22204-53-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Naproxen(22204-53-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. rjptonline.org [rjptonline.org]

(S)-(+)-Naproxen: A Deep Dive into its Core Mechanism of Action and the Role of its Acyl Chloride Derivative

Introduction

(S)-(+)-Naproxen is a cornerstone non-steroidal anti-inflammatory drug (NSAID) that has been a mainstay in pain and inflammation management for decades.[1][2] Sold under various brand names, including Aleve, it is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of (S)-(+)-Naproxen. Furthermore, it will elucidate the role of its highly reactive acyl chloride derivative, (S)-(+)-Naproxen chloride, as a crucial intermediate in the synthesis of novel chemical entities for research and drug development.

Pharmacokinetics: The Journey of Naproxen in the Body

Upon oral administration, (S)-(+)-Naproxen is rapidly and completely absorbed from the gastrointestinal tract.[4][5][6] The sodium salt of naproxen exhibits even more rapid absorption.[7][8] It is extensively bound to plasma proteins, primarily albumin, at over 99%.[5][9] Naproxen is metabolized in the liver, primarily by CYP2C9 and CYP1A2 enzymes, to 6-O-desmethylnaproxen, which is inactive.[3] Both the parent drug and its metabolite are then conjugated to acylglucuronides and excreted primarily in the urine.[5][6][10] The long elimination half-life of 12 to 17 hours allows for convenient once or twice-daily dosing.[3][9][11]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | >95% (oral) | [3] |

| Protein Binding | >99% | [5][9] |

| Time to Peak Plasma Concentration | 2-4 hours | [3] |

| Elimination Half-life | 12-17 hours | [3][9][11] |

| Metabolism | Hepatic (CYP2C9, CYP1A2) | [3] |

| Excretion | Primarily renal | [5][6][10] |

The Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action of (S)-(+)-Naproxen, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[12][13][14][15] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[16][17][18][19]

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid then enters the active site of a COX enzyme. The COX enzyme catalyzes a two-step process: a cyclooxygenase reaction that forms prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to PGH2.[18] PGH2 is then converted by various tissue-specific isomerases and synthases into different prostanoids, including prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TXA2).[18][19]

Non-Selective Inhibition of COX-1 and COX-2

There are two main isoforms of the COX enzyme: COX-1 and COX-2.[14][20]

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[10][13][20]

-

COX-2 is typically inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[10][20] Prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.[20][21]

(S)-(+)-Naproxen is a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2 with similar potency.[1][3][9][22] This non-selective inhibition is responsible for both its therapeutic effects and its potential side effects. The inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, leading to the desired analgesic and anti-inflammatory effects.[21] However, the concurrent inhibition of COX-1 can disrupt its protective functions, leading to gastrointestinal side effects such as stomach ulcers and bleeding.[9][10][13][23]

This compound: A Reactive Intermediate for Synthesis

While the topic specifies "this compound," it is crucial to understand that this compound is not a therapeutic agent itself but rather a highly reactive acyl chloride derivative of naproxen.[24] Acyl chlorides are valuable reagents in organic synthesis due to the enhanced electrophilicity of the carbonyl carbon, making them highly susceptible to nucleophilic attack.[24][25][26][27]

Synthesis of this compound

This compound is typically synthesized from (S)-(+)-Naproxen by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[24][28][29] This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom.

Utility in Drug Discovery and Development

The high reactivity of this compound makes it a valuable intermediate for synthesizing a wide range of naproxen derivatives.[26][30] Researchers can react it with various nucleophiles, such as alcohols, amines, and thiols, to create esters, amides, and thioesters of naproxen, respectively. This allows for the exploration of structure-activity relationships and the development of novel compounds with potentially improved properties, such as:

-

Prodrugs: Ester and amide derivatives can be designed as prodrugs that are converted to the active naproxen in the body, potentially with improved solubility, bioavailability, or reduced gastrointestinal toxicity.[31]

-

Targeted Delivery: Naproxen can be conjugated to other molecules to target specific tissues or cells.

-

Novel Anti-inflammatory Agents: Modification of the carboxylic acid group can lead to new chemical entities with altered COX selectivity or novel mechanisms of action.

Experimental Protocols for Characterizing Naproxen's Mechanism of Action

The following are representative protocols for investigating the inhibitory activity of (S)-(+)-Naproxen on COX enzymes.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ value of (S)-(+)-Naproxen for COX-1 and COX-2.

Materials:

-

Ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Amplex Red reagent (fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

(S)-(+)-Naproxen

-

DMSO (for dissolving Naproxen)

-

Tris-HCl buffer (pH 8.0)

Procedure:

-

Prepare a series of dilutions of (S)-(+)-Naproxen in DMSO.

-

In a 96-well plate, add the Tris-HCl buffer, HRP, and the COX enzyme (either COX-1 or COX-2).

-

Add the diluted (S)-(+)-Naproxen or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of arachidonic acid and Amplex Red reagent.

-

Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Calculate the rate of reaction for each concentration of Naproxen.

-

Plot the percentage of inhibition versus the logarithm of the Naproxen concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay

Objective: To measure the effect of (S)-(+)-Naproxen on PGE₂ production in cultured cells.

Materials:

-

A suitable cell line that expresses COX enzymes (e.g., A549 human lung carcinoma cells, RAW 264.7 murine macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce COX-2 expression

-

(S)-(+)-Naproxen

-

PGE₂ ELISA kit

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (S)-(+)-Naproxen for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., LPS or IL-1β) to induce COX-2 and subsequent PGE₂ production.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Plot the PGE₂ concentration versus the Naproxen concentration to determine the inhibitory effect.

Conclusion

(S)-(+)-Naproxen exerts its potent anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, key mediators of pain and inflammation. While this dual inhibition is effective, it also accounts for the potential gastrointestinal side effects associated with the drug. This compound, a reactive acyl chloride, is not used therapeutically but serves as a vital synthetic intermediate for the development of novel naproxen derivatives and prodrugs. A thorough understanding of these molecular mechanisms is essential for the rational use of (S)-(+)-Naproxen in clinical practice and for guiding future research in the development of safer and more effective anti-inflammatory agents.

References

- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naproxen - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naproxen sodium (Anaprox): pharmacology, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability of naproxen sodium and its relationship to clinical analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Naproxen? [synapse.patsnap.com]

- 10. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 14. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 15. chemistdoctor.com [chemistdoctor.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Prostaglandin - Wikipedia [en.wikipedia.org]

- 20. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lecturio.com [lecturio.com]

- 22. my.clevelandclinic.org [my.clevelandclinic.org]

- 23. NSAIDs for pain relief - WebMD [webmd.com]

- 24. Buy this compound | 51091-84-0 [smolecule.com]

- 25. Chloride-Containing Compounds: Key Ingredients for the Cosmetics and Pharmaceutical Industry - SEQENS [seqens.com]

- 26. Acyl chloride - Wikipedia [en.wikipedia.org]

- 27. study.com [study.com]

- 28. TW201305103A - Method for the preparation of naproxen chloride - Google Patents [patents.google.com]

- 29. researchgate.net [researchgate.net]

- 30. Page loading... [wap.guidechem.com]

- 31. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Synthetic Profile of (S)-(+)-Naproxen Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Naproxen is a widely utilized non-steroidal anti-inflammatory drug (NSAID). Its conversion to the acyl chloride, (S)-(+)-Naproxen chloride, provides a highly reactive intermediate crucial for the synthesis of various derivatives, including esters and amides, for research and drug development purposes. This in-depth technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of this compound. We will delve into the mechanistic principles behind its formation from (S)-(+)-Naproxen, present a detailed experimental protocol for its synthesis, and provide an analysis of its key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of (S)-(+)-Naproxen and its Acyl Chloride Derivative

(S)-(+)-Naproxen, chemically known as (S)-2-(6-methoxy-2-naphthyl)propanoic acid, is a cornerstone in the management of pain and inflammation. Its therapeutic efficacy is primarily attributed to the (S)-enantiomer. The carboxylic acid functional group in naproxen, while essential for its activity, can be a site for chemical modification to explore new therapeutic agents with altered properties such as improved bioavailability, reduced gastrointestinal side effects, or targeted delivery.

The conversion of (S)-(+)-Naproxen to its acyl chloride, this compound, is a pivotal first step in many synthetic pathways. Acyl chlorides are highly reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution reactions. This reactivity makes this compound a valuable intermediate for the synthesis of a diverse range of naproxen derivatives, including esters, amides, and other analogues for biological evaluation. A thorough understanding of its synthesis and spectroscopic properties is therefore essential for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound

The most common and efficient method for the preparation of this compound from (S)-(+)-Naproxen is through the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the carboxylic acid into the more reactive acyl chloride.

Reaction Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily collapses, with the chloride ion acting as a nucleophile to attack the carbonyl carbon. The leaving group is a molecule of sulfur dioxide and a chloride ion, which subsequently protonates the hydroxyl group to form hydrochloric acid. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion.

Caption: Synthesis of this compound from (S)-(+)-Naproxen using Thionyl Chloride.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from a general procedure for the synthesis of acyl chlorides using thionyl chloride.[1]

Materials:

-

(S)-(+)-Naproxen

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add (S)-(+)-Naproxen.

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask to dissolve the (S)-(+)-Naproxen. Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred solution at room temperature. The addition should be done in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to ensure all the volatile components are removed to obtain the crude this compound.

-

Purification (Optional): The crude this compound is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by distillation under high vacuum or by recrystallization from a non-polar solvent like hexane.

Self-Validation: The successful synthesis of the acyl chloride can be confirmed by a simple qualitative test. A small amount of the product, when carefully added to water or an alcohol, will react vigorously, producing steamy fumes of HCl and the corresponding carboxylic acid or ester. Further confirmation is achieved through the spectroscopic methods detailed below.

Spectroscopic Characterization of this compound

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will be similar to that of (S)-(+)-Naproxen, with some key differences in the chemical shifts of protons near the acyl chloride group. The electron-withdrawing effect of the chlorine atom will cause a downfield shift of the alpha-proton (the proton on the carbon adjacent to the carbonyl group).

| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Typical Chemical Shift (δ, ppm) for (S)-(+)-Naproxen [2][3][4] | Multiplicity |

| Aromatic Protons | 7.10 - 7.80 | 7.10 - 7.75 | Multiplet (m) |

| -OCH₃ | ~3.90 | ~3.90 | Singlet (s) |

| α-CH | ~4.10 - 4.20 | ~3.88 | Quartet (q) |

| -CH₃ | ~1.70 | ~1.58 | Doublet (d) |

¹³C NMR Spectroscopy

The most significant change in the ¹³C NMR spectrum upon conversion of the carboxylic acid to the acyl chloride is the chemical shift of the carbonyl carbon. The carbonyl carbon of an acyl chloride is typically found further downfield compared to a carboxylic acid.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Typical Chemical Shift (δ, ppm) for (S)-(+)-Naproxen [2][5][6] |

| C=O | ~170 - 175 | ~181 |

| Aromatic Carbons | 105 - 158 | 105 - 157 |

| -OCH₃ | ~55 | ~55 |

| α-CH | ~45 - 50 | ~45 |

| -CH₃ | ~18 - 20 | ~19 |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Typical Wavenumber (cm⁻¹) for (S)-(+)-Naproxen [7][8][9] |

| C=O Stretch (Acyl Chloride) | 1780 - 1815 | - |

| C=O Stretch (Carboxylic Acid) | - | ~1725 |

| O-H Stretch (Carboxylic Acid) | - | 2500 - 3300 (broad) |

| Aromatic C=C Stretch | ~1600 - 1630 | ~1605, ~1630 |

| C-O Stretch | ~1260 | ~1260 |

The carbonyl stretching frequency for an acyl chloride is significantly higher than that of a carboxylic acid due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight (248.70 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.[10] The fragmentation pattern will be informative for structural elucidation.

| m/z | Proposed Fragment | Interpretation | Relative Intensity in Naproxen MS [11][12] |

| 248/250 | [M]⁺ | Molecular ion | - |

| 185 | [M - COCl]⁺ | Loss of the acyl chloride group | Base Peak (100%) |

| 170 | [M - COCl - CH₃]⁺ | Loss of a methyl radical from the 185 fragment | High |

| 141 | [M - COCl - CH₃ - CHO]⁺ | Further fragmentation of the naphthyl ring | Moderate |

| 115 | [Naphthyl]⁺ | Naphthalene fragment | Moderate |

The base peak in the mass spectrum of (S)-(+)-Naproxen is observed at m/z 185, which corresponds to the loss of the carboxylic acid group. A similar fragmentation is expected for the acyl chloride, with the initial loss of the -COCl group leading to the same stable naproxenyl cation at m/z 185.

Conclusion

This compound is a key synthetic intermediate that opens the door to a wide array of naproxen derivatives for scientific investigation. Its synthesis via the reaction of (S)-(+)-Naproxen with thionyl chloride is a robust and well-established method. The spectroscopic characterization of this compound by NMR, IR, and MS provides a clear and definitive means of confirming its structure and purity. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this important compound in the fields of medicinal chemistry and drug development.

References

- 1. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naproxen(22204-53-1) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Naproxen(22204-53-1) 1H NMR spectrum [chemicalbook.com]

- 5. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Naproxen Salts with Increased Skin Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Naproxen [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

Crystal structure of (S)-(+)-Naproxen chloride

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of (S)-(+)-Naproxen Chloride

Introduction

(S)-(+)-Naproxen is a cornerstone non-steroidal anti-inflammatory drug (NSAID) renowned for its potent analgesic and antipyretic properties. As a member of the 2-arylpropionic acid class, its therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer.[1] In the realm of pharmaceutical development and medicinal chemistry, the synthesis of derivatives from the parent API is a critical process for creating prodrugs, novel analogs, or intermediates for more complex molecules.[2][3]

This compound, the acyl chloride derivative of naproxen, is a highly reactive and valuable intermediate.[4] Its enhanced electrophilicity at the carbonyl carbon makes it an ideal precursor for the synthesis of naproxen esters and amides.[5] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structural characterization, and the definitive methodology for determining the crystal structure of this compound.

Part 1: Synthesis of this compound

The conversion of the carboxylic acid group of naproxen to an acyl chloride is a fundamental organic transformation. While classic reagents like thionyl chloride are effective, methods utilizing phosgene or its derivatives, such as triphosgene, have been shown to yield products of higher purity, which is a critical consideration for pharmaceutical applications.[5] The use of phosgene minimizes the formation of by-products often associated with thionyl chloride.[5]

Causality in Experimental Design: Reagent Selection

The choice of a chlorinating agent is pivotal. Phosgene (or its safer solid equivalent, triphosgene) is preferred over thionyl chloride for several reasons:

-

Purity: The reaction with phosgene typically results in a cleaner product with fewer impurities, which simplifies downstream processing and purification.[5]

-

By-products: The by-products of the phosgene reaction are gaseous (HCl and CO₂), which are easily removed from the reaction mixture, driving the equilibrium towards the product. Thionyl chloride produces HCl and SO₂, which can sometimes lead to side reactions.

-

Catalysis: The reaction is often catalyzed by N,N-dimethylformamide (DMF). The DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid.

Experimental Protocol: Synthesis via Phosgene Derivative

This protocol describes a robust method for the preparation of this compound.

-

Reaction Setup: To a suspension of (S)-(+)-Naproxen (1.0 eq) in an inert solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).

-

Chlorination: At a controlled temperature of 20-25 °C, slowly add a solution of a phosgene derivative like triphosgene (approx. 0.4 eq) or diphosgene in the same solvent.[5] The reaction is monitored for completion (typically 1.5-2.5 hours) by a suitable analytical method like HPLC or TLC.[5]

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. An anti-solvent, such as n-hexane, is then added to precipitate the product.[5]

-

Purification: The resulting suspension is cooled (e.g., to 5-10 °C) to maximize crystallization, and the solid product is isolated by filtration. The filter cake is washed with cold n-hexane and dried under vacuum to yield this compound as a crystalline solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Crystal Structure Determination

Step 1: High-Quality Single Crystal Growth

The success of SC-XRD is entirely dependent on the quality of the single crystal. The goal is to obtain a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

-

Methodology: Slow evaporation is the most common and effective technique.

-

A saturated solution of purified this compound is prepared in a suitable solvent system. Given its synthesis, a mixture of dichloromethane and n-hexane is a logical starting point.[5]

-

The solution is filtered to remove any particulate matter.

-

The container is loosely covered to allow the solvent to evaporate slowly over several days at a constant temperature. This slow process allows molecules to deposit onto the growing crystal lattice in an ordered fashion.

-

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray analysis.

-

Protocol:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, often using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[9]

-

Diffraction Pattern: The crystal is rotated in the X-ray beam, and the positions and intensities of the thousands of diffracted X-ray reflections are recorded by a detector.

-

Unit Cell Determination: From the positions of the reflections, the dimensions and angles of the unit cell—the fundamental repeating block of the crystal—are determined.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz-polarization effects, absorption) and to generate a final list of unique reflection intensities.

-

SC-XRD Workflow Diagram

Caption: Standard workflow for single-crystal X-ray diffraction.

Step 3: Structure Solution and Refinement

This computational step transforms the diffraction data into a 3D molecular model.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: This iterative process refines the atomic positions, atomic displacement parameters (describing thermal vibration), and other structural parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which quantifies the agreement between the experimental and calculated data. A low R-factor (typically < 5%) indicates a high-quality structure determination.

Expected Crystallographic Parameters

The following table summarizes the expected crystallographic data for a molecule like this compound, based on typical values for small organic molecules.

| Parameter | Expected Value |

| Chemical Formula | C₁₄H₁₃ClO₂ |

| Formula Weight | 248.70 g/mol [10] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |

| Temperature | 100 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 25 |

| α, γ (°) | 90 |

| β (°) | 90 - 110 (for monoclinic) |

| Volume (ų) | 1000 - 2000 |

| Z (Molecules/Unit Cell) | 2 or 4 |

| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.15 |

Part 3: Molecular Structure and Spectroscopic Characterization

While a definitive crystal structure is pending, the molecular geometry can be confidently predicted. Spectroscopic analysis is essential for confirming the chemical identity and purity of the synthesized product, providing data that must be consistent with the final crystal structure.

Molecular Structure Diagram

Caption: Chemical structure of this compound.[10]

The structure features a planar naphthalene ring system. The propionyl chloride side chain is attached at the C2 position. The stereochemistry at the chiral carbon is the (S)-configuration, which is retained from the starting material.

Corroborative Analytical Data

The following data are used to validate the structure of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ (ppm) ≈ 7.7 (m, Ar-H), 7.4 (dd, Ar-H), 7.1-7.2 (m, Ar-H), 4.1-4.2 (q, -CH-), 3.9 (s, -OCH₃), 1.7 (d, -CH₃). The precise shifts may vary slightly from naproxen itself due to the electron-withdrawing nature of the acyl chloride. A patent provides similar values.[5] |

| IR Spectroscopy (cm⁻¹) | A strong C=O stretching band for the acyl chloride is expected around 1780-1815 cm⁻¹ . This is a significantly higher frequency than the carboxylic acid C=O stretch of naproxen (≈ 1730 cm⁻¹), providing clear evidence of the conversion.[11][12] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would appear at m/z 248, with a characteristic [M+2]⁺ peak at m/z 250 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. A prominent fragment would be the loss of the -COCl group, resulting in a peak at m/z 185.[12] |

| Optical Rotation | The compound is chiral and will rotate plane-polarized light. A reported value is [α]/D +67.0±3.0° (c = 1 in methylene chloride), confirming the retention of the (S)-stereochemistry.[13] |

Conclusion

This compound is a pivotal intermediate in the derivatization of naproxen. Its synthesis is reliably achieved with high purity using phosgene-based reagents. While a public crystal structure is not yet available, this guide has detailed the authoritative and rigorous methodology of single-crystal X-ray diffraction that would be employed for its definitive elucidation. The combination of this crystallographic workflow with standard spectroscopic techniques (NMR, IR, MS) provides a self-validating system for the complete and unambiguous characterization of this important pharmaceutical precursor. This comprehensive approach ensures the scientific integrity required for advanced drug development and research applications.

References

- 1. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 51091-84-0 [smolecule.com]

- 5. TW201305103A - Method for the preparation of naproxen chloride - Google Patents [patents.google.com]

- 6. Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00890D [pubs.rsc.org]

- 7. Cambridge Structural Database | re3data.org [re3data.org]

- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 9. Structural basis for the transformation pathways of the sodium naproxen anhydrate–hydrate system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naproxen chloride | C14H13ClO2 | CID 5491692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. (S)-(+)-ナプロキセンクロリド ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Stereospecific Synthesis of (S)-(+)-Naproxen

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Pharmaceuticals

Naproxen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), exemplifies the critical role of stereochemistry in pharmacology.[1] It operates by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation.[2] The therapeutic activity of Naproxen resides almost exclusively in its (S)-(+)-enantiomer, which is reported to be 28 times more potent than its (R)-(-)-counterpart.[3] The (R)-enantiomer is not merely inactive; it is considered a metabolic liability. This stark difference in biological activity underscores the necessity for synthetic routes that can produce the (S)-enantiomer with exceptionally high optical purity.

This guide provides an in-depth exploration of the principal, field-proven strategies for the stereospecific synthesis of (S)-(+)-Naproxen. We will move beyond simple procedural outlines to dissect the underlying chemical principles, the rationale for methodological choices, and the practical considerations for implementation, thereby providing a robust framework for both academic research and industrial process development.

Section 1: Strategic Overview of Stereoselective Syntheses

The challenge of producing enantiomerically pure (S)-Naproxen has been met with several elegant chemical solutions. These strategies can be broadly categorized into three main approaches: the resolution of a pre-formed racemate, the use of a chiral auxiliary to direct a stereoselective transformation, and the direct use of a chiral catalyst in an asymmetric reaction. More recently, biocatalytic methods have emerged as a powerful green alternative.

Each approach carries its own set of advantages and challenges related to efficiency, cost, scalability, and environmental impact. The choice of strategy is often dictated by the specific context of the synthesis, whether for large-scale industrial production or for specialized laboratory applications.

Figure 1: High-level overview of primary synthetic pathways to enantiomerically pure (S)-(+)-Naproxen.

Section 2: Asymmetric Catalytic Hydrogenation: The Industrial Workhorse

Asymmetric hydrogenation of an prochiral olefin is one of the most powerful and atom-economical methods for creating a stereocenter. For (S)-Naproxen, this involves the hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid. The success of this reaction hinges on the catalyst—a transition metal (typically Ruthenium) complexed with a chiral ligand that creates a chiral environment, forcing the hydrogen to add to one face of the double bond preferentially.

2.1. The Ru-BINAP Catalyst System: A Paradigm of Asymmetric Catalysis

The Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system is a Nobel Prize-winning technology that has become a benchmark for this transformation.[4][5] The C2-symmetry of the atropisomeric BINAP ligand is the key to its high efficiency and enantioselectivity.

Causality of Experimental Choices:

-

Catalyst: Ruthenium is chosen for its high catalytic activity in hydrogenating unsaturated carboxylic acids.[6]

-

Ligand: (S)-BINAP is used to produce (S)-Naproxen. The rigid, C2-symmetric structure of the ligand creates well-defined chiral quadrants, effectively shielding one face of the substrate from the catalyst's active site.[5]

-

Solvent: Methanol is a common solvent as it effectively dissolves the substrate and the catalyst complex, and it can participate in the catalytic cycle.[7][8]

-

Pressure: High hydrogen pressure (30-135 atm) is required to ensure a sufficient concentration of hydrogen in the reaction medium, driving the reaction to completion and maintaining high catalyst activity.[9]

Caption: Simplified catalytic cycle for the asymmetric hydrogenation of the Naproxen precursor using a Ru-(S)-BINAP catalyst.

2.2. Protocol: Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid

This protocol is representative of the Ru-BINAP catalyzed approach.

Materials:

-

2-(6-methoxy-2-naphthyl)propenoic acid

-

[Ru(OAc)₂(S)-BINAP] catalyst

-

Methanol (degassed)

-

High-pressure autoclave reactor equipped with a stirrer

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged thoroughly with an inert gas (e.g., Argon or Nitrogen).

-

Charging the Reactor: To the autoclave, add 2-(6-methoxy-2-naphthyl)propenoic acid and the [Ru(OAc)₂(S)-BINAP] catalyst. The substrate-to-catalyst (S/C) ratio is critical and typically ranges from 1000 to 10,000 for industrial processes.

-

Solvent Addition: Add degassed methanol to the reactor to a specified concentration.

-

Pressurization: Seal the reactor. Purge the system with hydrogen gas several times before pressurizing to the target pressure (e.g., 100 atm).[7]

-

Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 30-50°C). Monitor the reaction progress by observing hydrogen uptake.

-

Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield (S)-(+)-Naproxen.

2.3. Data Summary

| Catalyst System | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Ru(OAc)₂((S)-BINAP) | 134 | RT | >95 | 97-98 | [5][9] |

| Ru(R-BIQAP)(OAc)₂ | 99 | 32 | 99 | 81.7 | [7] |

| Rhodium-Wudaphos | N/A | N/A | >97 | >97 | [10] |

Section 3: Classical Resolution via Diastereomeric Salt Formation

Before the widespread adoption of asymmetric catalysis, the resolution of racemates was the primary method for obtaining single enantiomers. This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not.

3.1. The Principle of Diastereomeric Resolution

The strategy involves reacting racemic Naproxen (a chiral acid) with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.[11]

(R,S)-Naproxen + (R)-Base → [(R)-Naproxen·(R)-Base] + [(S)-Naproxen·(R)-Base]

These two diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent.[12] By carefully choosing the solvent and crystallization conditions, one salt can be selectively precipitated from the solution while the other remains dissolved. The precipitated salt is then isolated, and the chiral base is removed by acidification, liberating the desired enantiomerically pure Naproxen.

Causality of Experimental Choices:

-

Resolving Agent: An optically pure chiral amine, such as N-alkylglucamine or cis-1-amino-2-indanol, is used.[9][12] The agent must be readily available, inexpensive, and easily recoverable.

-

Stoichiometry (Pope-Peachy Method): In an industrially optimized process, only a half-equivalent of the expensive chiral amine is used, along with a half-equivalent of a cheap achiral base. This clever modification enhances the solubility difference between the diastereomeric salts, improving the efficiency of the resolution.[11]

-

Racemization: A key advantage of this method for Naproxen is that the undesired (R)-enantiomer left in the mother liquor can be racemized by heating with a base.[11] This allows the material to be recycled back into the resolution process, theoretically doubling the yield and dramatically improving process economics.

Caption: Step-by-step workflow for the chiral resolution of racemic Naproxen using diastereomeric salt formation.

3.2. Protocol: Resolution of (RS)-Naproxen with (1S,2R)-(-)-cis-1-amino-2-indanol

This protocol is based on a reported method for forming diastereomeric salts.[12]

Materials:

-

(RS)-Naproxen

-

(1S,2R)-(-)-cis-1-amino-2-indanol

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl), aqueous solution

Procedure:

-

Salt Formation: Dissolve equimolar amounts of (RS)-Naproxen and (1S,2R)-(-)-cis-1-amino-2-indanol in a minimal amount of hot 80% Ethanol/Water solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (1S,2R)-(-)-cis-1-ammonio-2-indanol (2S)-2-(6-methoxynaphtalen-2-yl)propionate (SR-AI_S-Nap_A), will preferentially crystallize. Cooling in an ice bath can be used to maximize precipitation.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of (S)-Naproxen: Suspend the isolated diastereomeric salt in water and acidify with aqueous HCl until the pH is ~1-2. The (S)-Naproxen will precipitate out as a white solid.

-

Final Purification: Collect the (S)-Naproxen by vacuum filtration, wash thoroughly with water to remove any remaining amine hydrochloride, and dry under vacuum. The optical purity can be confirmed by polarimetry or chiral HPLC.[13]

Section 4: Biocatalysis: The Enzymatic Approach

Enzymatic resolutions offer a green and highly selective alternative to classical chemical methods. These processes typically involve the kinetic resolution of a racemic Naproxen ester, where an enzyme (like a lipase or esterase) selectively hydrolyzes one ester enantiomer faster than the other.

4.1. Principle of Enzymatic Kinetic Resolution

The process starts with a racemic mixture of Naproxen methyl or ethyl ester. An S-selective lipase is introduced into the aqueous medium. The enzyme's chiral active site preferentially binds the (S)-ester and catalyzes its hydrolysis to (S)-Naproxen carboxylic acid. The (R)-ester is largely unreacted.

(R,S)-Naproxen Ester + H₂O --(S-selective Lipase)--> (S)-Naproxen Acid + (R)-Naproxen Ester

At ~50% conversion, the reaction is stopped. The mixture then contains two different chemical species—an acid and an ester—which can be easily separated by extraction. The (S)-Naproxen acid is extracted into an aqueous base, while the unreacted (R)-Naproxen ester remains in the organic phase.

Causality of Experimental Choices:

-

Enzyme: Lipases and esterases are chosen for their ability to hydrolyze esters and their frequent high enantioselectivity. A newly isolated strain of Trichosporon sp. (TSL) has shown exceptional selectivity (E > 500) for this resolution.[14]

-

Substrate: An ester derivative is used because the enzymatic reaction is a hydrolysis, and the resulting product (acid) and unreacted starting material (ester) are easily separable.

-

Reaction Medium: The reaction is typically run in a buffered aqueous solution or a biphasic system to maintain the optimal pH for enzyme activity and facilitate product separation.

4.2. Protocol: Enzymatic Resolution of (RS)-Naproxen Methyl Ester

This protocol is a generalized procedure based on the principles of enzymatic kinetic resolution.[14]

Materials:

-

(RS)-Naproxen methyl ester

-

Immobilized S-selective Lipase (e.g., from Candida antarctica or Trichosporon sp.)

-

Phosphate buffer (e.g., pH 7.0)

-

An organic solvent for extraction (e.g., Toluene or MTBE)

-

Aqueous NaOH and HCl solutions

Procedure:

-

Reaction Setup: Suspend the (RS)-Naproxen methyl ester in the phosphate buffer. Add the immobilized lipase.

-

Hydrolysis: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC to track the formation of (S)-Naproxen and the consumption of the (S)-ester.

-

Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add an organic solvent (e.g., Toluene).

-

Separation: Make the aqueous layer basic (pH > 10) with NaOH. The (S)-Naproxen acid will deprotonate and move into the aqueous layer. The unreacted (R)-Naproxen ester will remain in the organic layer. Separate the layers.

-

Isolation of (S)-Naproxen: Take the aqueous layer and acidify it with HCl to pH ~1-2. The (S)-Naproxen will precipitate. Collect the solid by filtration, wash with water, and dry.

-

(Optional) Racemization of (R)-Ester: The recovered (R)-ester from the organic layer can be racemized and hydrolyzed back to racemic Naproxen for recycling.

4.3. Data Summary

| Enzyme Source | Substrate | ee (%) | E-value | Reference |

| Trichosporon sp. (TSL) | Racemic methyl ester | >99 | ~500 | [14] |

| AMDase Mutant | Naproxen malonate | 99 | N/A | [15] |

Conclusion and Future Outlook

The stereospecific synthesis of (S)-(+)-Naproxen is a showcase of the evolution of asymmetric synthesis over the past several decades. While classical resolution coupled with racemization remains an economically viable industrial process, asymmetric catalytic hydrogenation represents the pinnacle of efficiency and atom economy for large-scale manufacturing.[9][11] Concurrently, biocatalytic methods are rapidly gaining traction, offering unparalleled selectivity under environmentally benign conditions, aligning with the growing demand for sustainable pharmaceutical manufacturing.[14][15]

Future developments will likely focus on refining these catalytic systems. This includes the development of non-precious metal catalysts (e.g., based on Cobalt or Iron) to replace Ruthenium and Rhodium, the design of processes that operate under milder conditions (lower pressures and temperatures), and the integration of these syntheses into continuous-flow reactor systems for enhanced safety, efficiency, and scalability.[10] As our understanding of catalysis deepens, the synthesis of chiral molecules like (S)-Naproxen will continue to become more precise, economical, and sustainable.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. CN109761803A - A kind of synthetic method of naproxen key intermediate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]

- 8. Kinetic Study of the Hydrogenation of 2-(6-Methoxy-2-naphthyl)propenoic Acid to (<i>S</i>)-Naproxen with Ruthenium BINA… [ouci.dntb.gov.ua]

- 9. is.muni.cz [is.muni.cz]

- 10. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Retort [www1.udel.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]

- 14. researchgate.net [researchgate.net]

- 15. Reaction engineering of biocatalytic (S)-naproxen synthesis integrating in-line process monitoring by Raman spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Chemical stability and degradation of (S)-(+)-Naproxen chloride

An In-Depth Technical Guide to the Chemical Stability and Degradation of (S)-(+)-Naproxen Chloride

Introduction

(S)-(+)-Naproxen, chemically known as (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties[1][2]. Its therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes[3]. This compound, the acyl chloride derivative of naproxen, serves as a highly reactive and crucial intermediate in organic synthesis and the potential creation of novel prodrugs and analogs[3].

The presence of the acyl chloride functional group renders the molecule exceptionally susceptible to degradation, particularly hydrolysis. A thorough understanding of its chemical stability and degradation pathways is paramount for researchers and drug development professionals. This knowledge is critical for defining appropriate storage and handling conditions, developing stable formulations, and establishing robust, stability-indicating analytical methods to ensure the quality, safety, and efficacy of any related substance or final drug product. This guide provides a detailed examination of the factors influencing the stability of this compound, its degradation mechanisms, and the methodologies required for its comprehensive assessment.

Core Physicochemical and Stability Profile

This compound is a crystalline solid whose stability is fundamentally dictated by its environment. The acyl chloride moiety is the focal point of its reactivity.

-

Solid-State Stability : Under strictly anhydrous conditions and refrigerated temperatures (2-8°C), this compound maintains its chemical integrity for extended periods[3]. The product is chemically stable under standard ambient room temperature conditions, provided moisture is excluded.

-

Thermal Stability : The compound is significantly more thermally stable than its parent carboxylic acid, with decomposition typically commencing around 200°C, compared to 153°C for naproxen[3]. This enhanced thermal stability is attributed to the stabilizing influence of the aromatic naphthalene system and stronger intermolecular interactions in its solid crystalline state[3].

-

Solubility and Reactivity : Due to its hydrophobic naphthalene core and the immediate and rapid hydrolysis that occurs upon contact with aqueous media, the compound is insoluble in water[3]. It exhibits good solubility in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, which are suitable for its use in synthetic applications[3].

Major Degradation Pathways

The degradation of this compound is primarily driven by its reaction with nucleophiles, with water being the most common. The resulting product, naproxen, is then subject to its own set of degradation pathways.

Hydrolysis: The Primary Degradation Route

Hydrolysis is the most significant and rapid degradation pathway for this compound. The electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, leading to the formation of (S)-(+)-Naproxen and hydrochloric acid (HCl)[3].

Caption: Hydrolysis of this compound.